5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of furan-2-carboxamide, which is a class of compounds containing a furan ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Carboxamide refers to a functional group characterized by the presence of a carbonyl group (C=O) and an amine group (N-H) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a bromine atom attached to the 5-position of the furan ring, and a carboxamide group attached to the 2-position of the furan ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could make the compound relatively heavy and potentially more reactive .Scientific Research Applications
Synthesis and Characterization
- The compound 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide and its analogues are synthesized for various scientific purposes. One study synthesized functionalized N-(4-Bromophenyl)furan-2-carboxamides, displaying significant in vitro anti-bacterial activities against drug-resistant bacteria, validated through docking studies and molecular dynamics simulations (A. Siddiqa et al., 2022). Similarly, another study focused on the synthesis and characterization of furan-2-carboxamide derivatives, examining their antimicrobial activities and characterizing them using various spectroscopic techniques (K. Sweidan et al., 2021).
Biological Activities
- Furan-2-carboxamide derivatives have been explored for their antimicrobial properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized for their antiprotozoal activities, showcasing potent DNA affinities and promising in vivo activities in mouse models (M. Ismail et al., 2004). Another study synthesized new furan quaternary salts, revealing significant in vitro antimicrobial activity against various bacterial and fungal strains, although with limited anthelmintic activity (D. Shridhar et al., 1977).
Anticancer Activities
- Some derivatives of this compound have been studied for their anticancer potential. Research on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives highlighted their role as potential epidemal growth factor receptor inhibitors and anticancer agents, showing significant cytotoxic activities against various cancer cell lines and proposing a novel indole scaffold for further anticancer agent development (Z. Lan et al., 2017).
Chemical Properties and Reactions
- The chemical reactivity and properties of furan-2-carboxamide derivatives have been a subject of interest. Studies have described the synthesis and reactions of various furan-2-carboxamide derivatives under different conditions, including microwave-assisted conditions (Ł. Janczewski et al., 2021), exploring their potential in forming complex compounds with desired properties.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds, which this compound is a part of, exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan-containing compounds are known to have a broad range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c12-9-4-3-8(17-9)10(15)14-11(18)13-6-7-2-1-5-16-7/h1-5H,6H2,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBOTYFRYBJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.